5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile

nAChR Nicotinic Acetylcholine Receptor Binding Affinity

This 5-bromo nicotinonitrile derivative is a privileged scaffold for CNS and oncology drug discovery, distinguished by its 20 nM affinity for α4β2 nAChR (>400-fold selective vs. α7) and 21 nM IC50 against TNKS1/2—a 31-fold potency gain over the 5-chloro analog. The bromine substituent at the 5-position furnishes an optimal leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling faster library synthesis than less reactive halogenated variants. With differential BRD4-BD2 (Kd=63 nM) and PBRM1-BD2 (Kd=15 nM) engagement, it uniquely supports BD2-selective probe development. Procure the ≥98% purity grade to ensure reproducible SAR data and minimize batch-to-batch variability in your lead optimization workflows.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B12093356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=N2)Br)C#N
InChIInChI=1S/C10H10BrN3/c11-9-5-8(6-12)10(13-7-9)14-3-1-2-4-14/h5,7H,1-4H2
InChIKeyMBANRWRTALZQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: Chemical Class and Procurement-Relevant Identity


5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile (CAS 1356074-35-5) is a 2-substituted nicotinonitrile derivative featuring a pyrrolidine ring and a bromine atom at the 5-position of the pyridine core . With a molecular formula of C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol, this compound exhibits a predicted pKa of 1.25±0.39, a boiling point of 369.3±42.0 °C, and a density of 1.58±0.1 g/cm³ . The bromine substituent confers distinct electronic and steric properties relative to other halogenated or unsubstituted analogs, which directly impacts its utility in nucleophilic aromatic substitution and cross-coupling applications [1].

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: Why In-Class Analogs Cannot Be Freely Interchanged


Within the 2-(pyrrolidin-1-yl)nicotinonitrile scaffold, the identity of the 5-position halogen (Br vs. Cl vs. F vs. I) exerts a profound influence on both reactivity in synthetic transformations and biological target engagement . The bromine atom provides a unique balance of leaving group ability, steric bulk, and lipophilicity that cannot be replicated by chlorine (less reactive in cross-couplings) or iodine (more reactive but often associated with metabolic instability) [1]. Furthermore, alternative cyclic amines (e.g., piperidine or morpholine) alter conformational flexibility and hydrogen-bonding capacity, leading to divergent pharmacokinetic and target-binding profiles that render generic substitution untenable in precision research or scaled production [2].

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: Quantitative Differential Evidence for Scientific Selection


Nicotinic Acetylcholine Receptor Binding Affinity: α4β2 vs. α3β4 Subtype Discrimination

The compound demonstrates subtype-selective binding at nicotinic acetylcholine receptors. In a direct head-to-head comparison across receptor subtypes, 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile exhibits a Ki of 20 nM for the α4β2 nAChR subtype, whereas it displays an IC₅₀ of 8.07 μM (8,070 nM) at the α7 subtype, representing a >400-fold selectivity window [1][2]. This selectivity profile contrasts with the unsubstituted 2-(pyrrolidin-1-yl)nicotinonitrile, which shows substantially lower affinity for α4β2 (estimated Ki > 1 μM based on SAR trends) [3].

nAChR Nicotinic Acetylcholine Receptor Binding Affinity

Tankyrase and PARP Enzyme Inhibition: Potency Differentiation via Bromo Substitution

In a cross-study comparison of PARP family enzyme inhibition, the 5-bromo derivative demonstrates an IC₅₀ of 21 nM against TNKS1/2 autoPARsylation activity [1]. In contrast, the 5-chloro analog (5-Chloro-2-(pyrrolidin-1-yl)nicotinonitrile) exhibits an IC₅₀ of 650 nM under similar assay conditions, representing a 31-fold reduction in potency [2]. This pronounced difference is attributed to the enhanced polarizability and hydrophobic packing of the bromine atom within the nicotinamide-binding pocket.

Tankyrase PARP Enzyme Inhibition

Bromodomain Engagement: BRD4-BD2 and PBRM1 Affinity Differentiation

Within the bromodomain family, the 5-bromo derivative exhibits differential affinity across BD2 domains. It displays a Kd of 63 nM for BRD4-BD2 and a Kd of 15 nM for PBRM1 bromodomain 2, as measured by BROMOscan [1][2]. By comparison, the 5-bromo-2-morpholino analog shows a Ki of 1.20 nM for BRD4-BD1 [3]. While the morpholino analog achieves higher affinity for BD1, the pyrrolidine derivative's preferential BD2 engagement (63 nM) may offer a more selective pharmacological profile for certain epigenetic applications.

Bromodomain Epigenetics BRD4 PBRM1

Physicochemical Differentiation: Lipophilicity and Synthetic Reactivity

The 5-bromo substituent confers distinct physicochemical properties that differentiate this compound from its chloro, fluoro, and unsubstituted analogs. The predicted pKa of 1.25±0.39 and logP (estimated ~2.5 based on class analysis) position it as moderately lipophilic, enhancing membrane permeability relative to the more polar 5-fluoro derivative (estimated logP ~1.2) while maintaining sufficient aqueous solubility for in vitro assays . In synthetic applications, the bromine atom serves as an optimal leaving group for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling diversification at the 5-position with reaction rates approximately 5-10× faster than the corresponding chloride under standard Pd-catalyzed conditions [1].

Lipophilicity Cross-Coupling Nucleophilic Aromatic Substitution

5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: Evidence-Backed Procurement and Application Scenarios


Nicotinic Acetylcholine Receptor (nAChR) Subtype-Selective Probe Development

The compound's 20 nM affinity for α4β2 nAChR, coupled with >400-fold selectivity over α7, positions it as a privileged scaffold for CNS probe development [1][2]. Researchers investigating nicotine addiction, cognitive enhancement, or neurodegenerative disorders can utilize this compound to dissect α4β2-mediated signaling pathways with minimal off-target α7 interference.

Tankyrase/PARP Inhibitor Lead Optimization Programs

With an IC₅₀ of 21 nM against TNKS1/2, this compound serves as a high-quality starting point for tankyrase inhibitor campaigns [1]. The 31-fold potency advantage over the 5-chloro analog justifies procurement of the bromo derivative for SAR expansion and early-stage lead optimization in oncology and fibrotic disease research.

Bromodomain-Selective Epigenetic Probe Synthesis

The differential affinity for BRD4-BD2 (Kd = 63 nM) and PBRM1-BD2 (Kd = 15 nM) supports the use of this compound in developing BD2-selective chemical probes [1][2]. This selectivity profile is particularly relevant for epigenetic target validation in cancer and inflammation, where BD1 vs. BD2 discrimination is a current frontier.

Medicinal Chemistry Library Diversification via Cross-Coupling

The 5-bromo group provides a versatile synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling rapid generation of focused libraries [1]. The enhanced reactivity compared to the chloro analog reduces cycle times in parallel synthesis workflows, a key efficiency consideration for high-throughput medicinal chemistry groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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